![molecular formula C12H17N3O2S B5578110 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)
3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, including the specific compound , involves a series of chemical reactions. Caroon et al. (1981) describe the preparation of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted at the 8 position for screening as antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a spiro framework, which consists of a cyclic structure where two rings are joined at a single atom. Chiaroni et al. (2000) explored the conformations of isoxazolidine rings in similar diazaspiro[4.5]decan-1-one derivatives, which can inform the understanding of the molecular structure of the compound (Chiaroni et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are diverse. For instance, these compounds react with hydrazine hydrate and undergo intramolecular cyclization, as discussed by Farag et al. (2008) (Farag et al., 2008). These reactions are indicative of the reactive nature of such compounds and their potential for chemical modifications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Wang et al. (2011) synthesized a related compound and determined its crystal structure, which can provide insights into the physical properties of the compound (Wang et al., 2011).
科学的研究の応用
Synthesis and Antihypertensive Activity
The compound 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones synthesized for their potential antihypertensive effects. These compounds have been screened for their activity as antihypertensive agents, with specific substitutions at the 8 position showing significant activity in spontaneous hypertensive rats. Some derivatives were designed as mixed alpha- and beta-adrenergic receptor blockers, although their efficacy as beta-blockers was not confirmed. They were found to act as alpha-adrenergic blockers, with different compounds showing a preference for either alpha 1 or alpha 2 adrenoceptor antagonism. This research highlights the compound's role in exploring new antihypertensive agents and understanding the mechanisms of alpha-adrenergic antagonism (Caroon et al., 1981).
Anticancer and Antidiabetic Applications
Another area of research has involved the development of spirothiazolidine analogs, including compounds related to 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, for potential anticancer and antidiabetic applications. These studies have led to the identification of compounds with significant activity against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating their potential in diabetes management (Flefel et al., 2019).
特性
IUPAC Name |
3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-9-12(17-11(14)16)2-5-15(6-3-12)8-10-13-4-7-18-10/h4,7H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBOUZQKBFJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CC3=NC=CS3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。